molecular formula C10H17N7O3 B10907220 N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]hexanehydrazide

N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]hexanehydrazide

Cat. No.: B10907220
M. Wt: 283.29 g/mol
InChI Key: XXMQIVRSBXOZLC-DHZHZOJOSA-N
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Description

N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]HEXANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a nitro group and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]HEXANOHYDRAZIDE typically involves a multi-step process. The key steps include the formation of the tetraazole ring and the subsequent attachment of the nitro group. Common reagents used in these reactions include hydrazine derivatives, nitroalkanes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]HEXANOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]HEXANOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]HEXANOHYDRAZIDE involves its interaction with specific molecular targets. The nitro group and tetraazole ring play crucial roles in its reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]HEXANOHYDRAZIDE is unique due to its combination of a nitro group and a tetraazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17N7O3

Molecular Weight

283.29 g/mol

IUPAC Name

N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]hexanamide

InChI

InChI=1S/C10H17N7O3/c1-3-4-5-6-9(18)12-11-8(2)7-16-14-10(13-15-16)17(19)20/h3-7H2,1-2H3,(H,12,18)/b11-8+

InChI Key

XXMQIVRSBXOZLC-DHZHZOJOSA-N

Isomeric SMILES

CCCCCC(=O)N/N=C(\C)/CN1N=C(N=N1)[N+](=O)[O-]

Canonical SMILES

CCCCCC(=O)NN=C(C)CN1N=C(N=N1)[N+](=O)[O-]

Origin of Product

United States

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